molecular formula C8H17O3P B14336888 [(Octan-2-yl)oxy](oxo)phosphaniumolate CAS No. 103411-27-4

[(Octan-2-yl)oxy](oxo)phosphaniumolate

Katalognummer: B14336888
CAS-Nummer: 103411-27-4
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: OURLQPKHGAJMKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octan-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octan-2-yl)oxyphosphaniumolate typically involves the reaction of octan-2-ol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product. The reaction can be represented as follows:

Octan-2-ol+POCl3(Octan-2-yl)oxyphosphaniumolate+HCl\text{Octan-2-ol} + \text{POCl}_3 \rightarrow \text{(Octan-2-yl)oxyphosphaniumolate} + \text{HCl} Octan-2-ol+POCl3​→(Octan-2-yl)oxyphosphaniumolate+HCl

Industrial Production Methods

In industrial settings, the production of (Octan-2-yl)oxyphosphaniumolate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(Octan-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Octan-2-yl)oxyphosphaniumolate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Octan-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphonic acid, mono(1-methylheptyl) ester: Similar in structure but differs in the alkyl group attached to the phosphorus atom.

    Phosphine oxides: Share the phosphorus-oxygen bond but have different substituents.

Uniqueness

(Octan-2-yl)oxyphosphaniumolate is unique due to its specific alkyl group (octan-2-yl) and its ability to form stable coordination complexes. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Eigenschaften

CAS-Nummer

103411-27-4

Molekularformel

C8H17O3P

Molekulargewicht

192.19 g/mol

IUPAC-Name

octan-2-yloxy-oxido-oxophosphanium

InChI

InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)11-12(9)10/h8H,3-7H2,1-2H3

InChI-Schlüssel

OURLQPKHGAJMKY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)O[P+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.